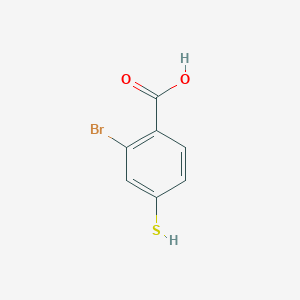

2-溴-4-巯基苯甲酸

描述

Synthesis Analysis

2-Bromo-4-mercaptobenzoic acid can be synthesized through various chemical reactions. One method involves a Sandmeyer type reaction for bromination of 2-mercapto compounds in the presence of copper(I) bromide in an acetonitrile-chloroform mixture, leading to the formation of bromo-compounds and their derivatives (Lobana, Sultana, & Butcher, 2011). This method showcases the versatility of bromination reactions in modifying mercapto groups.

Molecular Structure Analysis

The molecular structure of 4-mercaptobenzoic acid, a related compound, has been extensively studied using vibrational spectroscopy and density functional theory (DFT). These studies provide insights into the molecular electrostatic potential surface, indicating potential sites for further chemical modifications, which are applicable to understanding the structure of 2-bromo-4-mercaptobenzoic acid (Li et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 2-mercaptobenzoic acid derivatives under different conditions reveals their reactivity and potential for forming various complexes. For instance, the coordination chemistry of mercaptobenzoate ligands demonstrates their ability to act as monodentate or chelate through carboxylate groups, leading to diverse coordination modes (Tiekink & Henderson, 2017). These findings are crucial for understanding the chemical properties of 2-bromo-4-mercaptobenzoic acid.

Physical Properties Analysis

The analysis of 4-mercaptobenzoic acid as a matrix for mass spectrometry demonstrates its utility in enhancing signal intensity and reproducibility for metal analysis (Sun et al., 2021). This suggests that the physical properties of 2-bromo-4-mercaptobenzoic acid could also be leveraged in analytical applications.

Chemical Properties Analysis

The reaction of 2-mercaptobenzoic acid with divalent alkaline earth metal ions to form extended polymeric solids illustrates the chemical adaptability and potential for creating complex structures (Murugavel, Baheti, & Anantharaman, 2001). Such reactions highlight the versatility of 2-bromo-4-mercaptobenzoic acid in synthesizing new materials.

科学研究应用

它被用于合成直径为2和3纳米的金纳米颗粒,这些颗粒进一步与蛋白质和DNA结合反应。这种应用在生物共轭化学领域中具有重要意义 (Ackerson et al., 2010)。

在研究兔子体内卤代硝基苯的代谢命运时,2-溴-4-巯基苯甲酸被用作研究工具。这反映了它在生物化学研究中的相关性 (Bray et al., 1958)。

它在固相有机合成中作为联结剂,用于合成联苯衍生物,展示了它在有机化学中的作用 (Shirnornura et al., 2013)。

这种化合物是内分子Morita-Baylis-Hillman和Rauhut-Currier反应的高效硫醇催化剂,表明它在合成化学中的实用性 (Selig & Miller, 2011)。

它还被用作DNA双链固定在Au电极上的氧化还原活性修饰剂,这种应用在生物电化学领域中具有重要意义 (Shundrin et al., 2020)。

在Sandmeyer型反应中,它有助于将2-巯基-1-甲基-咪唑啉转化为2-溴-1-甲基-咪唑啉,展示了它在化学反应中的用途 (Lobana et al., 2011)。

安全和危害

2-Bromo-4-mercaptobenzoic acid is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

2-bromo-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGINVQDGXYNJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407786 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-mercaptobenzoic acid | |

CAS RN |

7041-50-1 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)